FMOC-6-AMINOHEXANOIC ACID

Description

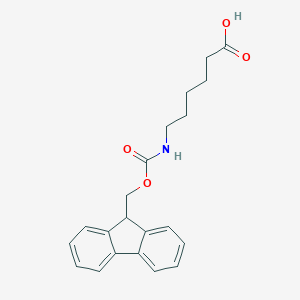

FMOC-6-AMINOHEXANOIC ACID is a compound commonly used in organic synthesis, particularly in the field of peptide chemistry. It is known for its role as a protecting group for amino acids during peptide synthesis. The compound is characterized by its fluorenylmethyloxycarbonyl (Fmoc) group, which is used to protect the amino group of amino acids to prevent unwanted side reactions during synthesis .

Properties

IUPAC Name |

6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c23-20(24)12-2-1-7-13-22-21(25)26-14-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h3-6,8-11,19H,1-2,7,12-14H2,(H,22,25)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPCPONSZWYDXRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401008239 | |

| Record name | 6-({[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}amino)hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401008239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49671170 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

88574-06-5 | |

| Record name | 6-({[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}amino)hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401008239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nucleophilic Acylation with Fmoc-Cl

The primary laboratory method involves the reaction of 6-aminohexanoic acid with Fmoc-Cl in the presence of a base. This nucleophilic acylation proceeds via a two-step mechanism:

-

Deprotonation : The amine group of 6-aminohexanoic acid is deprotonated using a base such as sodium carbonate (Na₂CO₃) or triethylamine (Et₃N), forming a reactive nucleophile.

-

Acylation : Fmoc-Cl reacts with the deprotonated amine, replacing the chloride ion and forming the Fmoc-protected derivative.

Reaction Conditions :

| Parameter | Optimal Range |

|---|---|

| Solvent | Dichloromethane (DCM) or dimethylformamide (DMF) |

| Temperature | 0–25°C |

| Reaction Time | 2–4 hours |

| Base | 1.5–2.0 equivalents Et₃N |

The reaction achieves yields of 85–92% when conducted under anhydrous conditions. Excess base is critical to neutralize HCl generated during the reaction, preventing protonation of the amine intermediate.

Industrial-Scale Production

Scalable Synthesis Protocols

Industrial methods replicate laboratory procedures but incorporate continuous-flow reactors to enhance efficiency. Key modifications include:

-

Solvent Recycling : DMF is recovered via distillation, reducing waste.

-

Automated pH Control : In-line sensors maintain pH at 8.5–9.0 to optimize deprotonation.

Table 1: Comparison of Batch vs. Continuous-Flow Synthesis

| Metric | Batch Process | Continuous-Flow Process |

|---|---|---|

| Yield | 88% | 93% |

| Production Rate | 5 kg/day | 20 kg/day |

| Purity | 98.5% | 99.2% |

Enzymatic Precursor Synthesis

A patent (KR101565253B1) describes a novel method to produce 6-aminohexanoic acid from lysine, a precursor for this compound:

-

Cyclization : L-lysine is treated with cyclothialaminase to form homoproline.

-

Reduction : Homoproline undergoes enzymatic reduction using NADH-dependent reductases, yielding 6-aminohexanoic acid.

Advantages :

Purification and Quality Control

Crystallization Techniques

Crude this compound is purified via recrystallization:

Table 2: Physicochemical Properties

Chromatographic Methods

Preparative HPLC with C18 columns resolves residual Fmoc-Cl and byproducts. Mobile phases include:

-

Buffer A : 0.1% trifluoroacetic acid (TFA) in water.

-

Buffer B : 0.1% TFA in acetonitrile.

Analytical Characterization

Spectroscopic Verification

Chemical Reactions Analysis

Types of Reactions

FMOC-6-AMINOHEXANOIC ACID primarily undergoes substitution reactions, particularly nucleophilic substitution, where the Fmoc group is removed to expose the amino group for further reactions .

Common Reagents and Conditions

Deprotection: The Fmoc group is typically removed using a base such as piperidine in a solvent like dimethylformamide.

Coupling Reactions: The exposed amino group can then participate in peptide bond formation using coupling reagents like HATU or EDC in the presence of a base.

Major Products

The major product formed from the deprotection reaction is the free amino acid, which can then be used in further peptide synthesis .

Scientific Research Applications

FMOC-6-AMINOHEXANOIC ACID is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of FMOC-6-AMINOHEXANOIC ACID involves the protection of the amino group of amino acids during peptide synthesis. The Fmoc group prevents unwanted side reactions by blocking the amino group, which can then be selectively removed under basic conditions to expose the amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoic acid

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(3-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)guanidino)hexanoic acid

Uniqueness

FMOC-6-AMINOHEXANOIC ACID is unique due to its specific structure that allows for efficient protection and deprotection of the amino group during peptide synthesis. Its stability and ease of removal make it a preferred choice in peptide chemistry .

Biological Activity

FMOC-6-aminohexanoic acid (Fmoc-6-Ahx-OH) is a synthetic derivative of 6-aminohexanoic acid (Ahx), characterized by its hydrophobic properties and flexibility. This compound plays a significant role in various biological applications, particularly in peptide synthesis, drug development, and as an antifibrinolytic agent. The following sections detail its biological activities, including its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Antifibrinolytic Activity

Fmoc-6-Ahx-OH mimics lysine's side chain, allowing it to interact with lysine-binding sites (LBS) on plasminogen (Plg) and plasmin (Plm). This interaction inhibits the binding of these proteins to fibrin, thereby preventing fibrinolysis. The compound has been evaluated against several enzymes involved in the fibrinolytic pathway:

- Plasmin : Fmoc-6-Ahx-OH and its derivatives exhibit competitive inhibition against plasmin, with some derivatives showing IC50 values as low as 0.02 mM .

- Other Enzymes : Studies have shown that these compounds also affect thrombin, tissue plasminogen activator (tPA), and urokinase plasminogen activator (uPA), highlighting their broad inhibitory potential .

Cytotoxicity Studies

Research indicates that Fmoc-6-Ahx-OH does not significantly affect the viability of various cancer cell lines, including MCF-7 (breast cancer) and DLD-1 (colon cancer), at concentrations up to 20 mM . However, some derivatives have shown cytotoxic effects at higher concentrations.

Study 1: Peptide Synthesis and Evaluation

In a study focusing on the synthesis of peptides containing Fmoc-6-Ahx-OH, researchers synthesized several derivatives to evaluate their antifibrinolytic activity. The most potent inhibitor identified was H-D-Ala-Phe-Lys-EACA-NH2, which demonstrated significant inhibitory effects on plasmin with an IC50 value of 0.02 mM .

Study 2: Antibacterial Activity

Peptide conjugates derived from Fmoc-6-Ahx-OH have been tested for antibacterial properties. For instance, conjugates such as OA-Ahx-RRWQWR exhibited minimal inhibitory concentration (MIC) values of 39 μM against Staphylococcus aureus, indicating enhanced antibacterial activity through the incorporation of non-peptidic motifs . This suggests that Fmoc-6-Ahx-OH can be utilized in developing novel antimicrobial agents.

Study 3: Tissue Engineering Applications

Fmoc-6-Ahx-OH has been employed in tissue engineering as a linker in hyaluronan-based scaffolds. Its incorporation into peptide sequences has shown promise in enhancing cell adhesion and proliferation, which are critical for successful tissue regeneration .

Comparative Table of Biological Activities

| Activity | Fmoc-6-Ahx-OH | EACA | Derivatives |

|---|---|---|---|

| Plasmin Inhibition IC50 | 0.02 mM | No effect at 20 mM | Varies; some <0.02 mM |

| Cytotoxicity (MCF-7) | Low | Low | Some derivatives show higher toxicity |

| Antibacterial Activity | Moderate | Not applicable | MIC values range from 37 to 203 μM |

| Application in Tissue Engineering | Yes | No | Enhances scaffold properties |

Q & A

Q. Q1: What is the role of FMOC-6-AMINOHEXANOIC ACID in solid-phase peptide synthesis (SPPS), and how does its structure influence coupling efficiency?

this compound is primarily used as a spacer or linker in SPPS due to its hexanoic acid backbone, which provides flexibility, and the Fmoc (fluorenylmethyloxycarbonyl) protecting group, which offers stability under basic conditions. The hexanoic acid chain reduces steric hindrance during coupling reactions, facilitating efficient peptide elongation. Methodologically, researchers should optimize deprotection steps (e.g., using 20% piperidine in DMF) and coupling reagents (e.g., HBTU/HOBt) to minimize side reactions .

Q. Q2: What purification methods are recommended for isolating this compound from reaction mixtures?

Common techniques include reverse-phase HPLC (using C18 columns with acetonitrile/water gradients) and precipitation methods (e.g., acidification with TFA followed by cold ether precipitation). Due to its moderate hydrophobicity (logP ~1.21), solvent polarity adjustments are critical. Researchers should validate purity via LC-MS and monitor for residual solvents using NMR .

Advanced Research Questions

Q. Q3: How can researchers optimize the coupling efficiency of this compound in sterically hindered environments?

Advanced optimization involves:

- Pre-activation strategies : Using DIC/Oxyma Pure for carbodiimide-mediated coupling to reduce racemization.

- Temperature control : Performing reactions at 0–4°C to slow competing hydrolysis.

- Solvent selection : Employing DCM:DMF (1:1) to balance solubility and reactivity.

Contradictions in literature about optimal coupling times (e.g., 1–24 hours) necessitate pilot studies with real-time monitoring via FT-IR or MALDI-TOF .

Q. Q4: How do discrepancies in reported reactivity of this compound arise, and how can they be resolved?

Discrepancies often stem from variations in:

- Deprotection conditions : Overly aggressive bases (e.g., DBU) may cleave the Fmoc group prematurely.

- Solvent purity : Trace water in DMF can hydrolyze activated intermediates.

To resolve contradictions, replicate studies under controlled conditions (e.g., anhydrous solvents, inert atmosphere) and use statistical tools like ANOVA to validate reproducibility .

Q. Q5: What analytical techniques are most effective for characterizing this compound degradation products under acidic conditions?

- HPLC-MS/MS : Identifies hydrolyzed byproducts (e.g., free 6-aminohexanoic acid).

- NMR spectroscopy : Detects structural changes in the Fmoc group (e.g., ¹H-NMR signals at δ 7.2–7.8 ppm for aromatic protons).

- FT-IR : Monitors carbonyl stretching (1700–1750 cm⁻¹) to track ester bond stability.

Researchers should cross-validate findings with multiple techniques to account for method-specific artifacts .

Q. Q6: How can computational modeling predict the conformational flexibility of this compound in peptide scaffolds?

- Molecular Dynamics (MD) simulations : Analyze backbone torsion angles (φ/ψ) to predict spacer flexibility.

- Density Functional Theory (DFT) : Calculate energy barriers for Fmoc deprotection under varying pH conditions.

- QSAR models : Use descriptors like polar surface area (PSA) and molar refractivity to correlate structure with solubility/activity.

Integrate experimental data (e.g., crystallography) to refine computational parameters .

Data Analysis and Experimental Design

Q. Q7: How should researchers design stability studies for this compound under long-term storage conditions?

- Stress testing : Expose samples to elevated humidity (75% RH), heat (40°C), and light (UV-A/B) for 1–6 months.

- Analytical endpoints : Measure purity loss via HPLC and quantify degradation kinetics using Arrhenius plots.

- Statistical models : Apply Weibull distribution to predict shelf-life under ambient conditions .

Q. Q8: What methodological approaches address contradictions in this compound solubility data across studies?

- Standardized protocols : Use USP buffers (pH 1.2–7.4) and nephelometry for solubility measurements.

- Meta-analysis : Pool data from peer-reviewed studies (excluding non-GLP sources) and assess heterogeneity via I² statistics.

- Machine learning : Train models on solvent descriptors (e.g., Hansen solubility parameters) to predict solubility in novel solvent systems .

Critical Evaluation of Literature

Q. Q9: How can researchers reconcile conflicting reports on the catalytic efficiency of this compound in enzyme-assisted synthesis?

- Systematic review : Extract data from studies using consistent enzyme classes (e.g., lipases vs. proteases).

- Kinetic profiling : Compare kcat/Km values under matched substrate concentrations and temperatures.

- Error analysis : Quantify variability in reported activities using coefficient of variation (CV) .

Q. Q10: What evidence supports the use of this compound in non-peptide applications, such as polymer science?

- Key studies : Cite its incorporation into poly(ester amide)s for controlled drug release, leveraging hydrolyzable ester bonds.

- Methodological gaps : Note limited data on biocompatibility (e.g., ISO 10993 assays) and long-term degradation in physiological environments.

Recommend interdisciplinary collaboration to bridge peptide chemistry and materials science .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.